molecular formula C15H10BrNO3 B5657808 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one CAS No. 5743-74-8

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one

Cat. No.: B5657808
CAS No.: 5743-74-8
M. Wt: 332.15 g/mol
InChI Key: NVSIRVIUZMDBCU-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is a chemical compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxyphenyl group at the 2nd position on the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and 4-methoxybenzoyl chloride.

    Formation of Benzoxazinone Ring: The reaction between 2-aminophenol and 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, leads to the formation of the benzoxazinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazinones, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for treating various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-(4-methoxyphenyl)-3-nonyl-3H-imidazo[4,5-b]pyridine: This compound shares a similar bromine and methoxyphenyl substitution pattern but differs in its core structure.

    6-Bromo-2-(4-methoxyphenyl)quinoline-4-carboxylic acid: Another compound with similar substituents but a different core structure.

Uniqueness

6-Bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3/c1-19-11-5-2-9(3-6-11)14-17-13-7-4-10(16)8-12(13)15(18)20-14/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSIRVIUZMDBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353476
Record name 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5743-74-8
Record name 6-bromo-2-(4-methoxyphenyl)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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